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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-IN-2 (also known as compound 5K) is a potent and selective small molecule
inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes are members of
the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular
processes, including the regulation of the Wnt/p-catenin signaling pathway.[1][2] Dysregulation
of the Wnt pathway is implicated in the pathogenesis of numerous diseases, most notably
colorectal cancer. By inhibiting tankyrases, Tankyrase-IN-2 leads to the stabilization of Axin
proteins, key components of the B-catenin destruction complex. This, in turn, promotes the
degradation of 3-catenin, thereby downregulating Wnt signaling. This guide provides an in-
depth overview of the physicochemical and pharmacokinetic properties of Tankyrase-IN-2,
along with detailed experimental methodologies.

Physicochemical Properties

Tankyrase-IN-2 possesses a favorable physicochemical profile that contributes to its potential
as a research tool and therapeutic lead. A summary of its key properties is presented in the
table below.
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Property Value Reference

6,8-difluoro-2-[4-(2-
Chemical Name hydroxypropan-2- N/A
yl)phenyl]-3H-quinazolin-4-one

CAS Number 1588870-36-3 [2]

Molecular Formula C17H14F2N20:2 N/A
Molecular Weight 316.30 g/mol N/A
Appearance White to off-white solid powder  N/A

- Soluble in DMSO, DMF, and
Solubility ) N/A
Ethanol. Insoluble in water.

In Vitro Biological Activity

Tankyrase-IN-2 is a highly potent inhibitor of both tankyrase isoforms, TNKS1 and TNKS2, and
exhibits selectivity over PARPL1. Its cellular activity is demonstrated by the dose-dependent
increase in Axin2 protein levels in DLD1 human colorectal cancer cells.

Assay ICso0 | ECs0 (NM) Cell Line | Enzyme Reference
o Recombinant Human
TNKSL1 Inhibition 10 [1][2]
TNKS1
o Recombinant Human
TNKS2 Inhibition 7 [1][2]
TNKS2
o Recombinant Human
PARP1 Inhibition 710 [1][2]
PARP1
Axin2 Stabilization 319 DLD1 cells [2]

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for Tankyrase-IN-2 are not publicly available,
it is described as having "favorable pharmacokinetic properties” and being "orally active" in a
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colorectal xenograft model.[1][2] For comparative context, the pharmacokinetic profiles of other
well-characterized tankyrase inhibitors, GO07-LK and RK-287107, in mice are presented below.
These data provide an indication of the expected pharmacokinetic behavior of potent, orally
bioavailable tankyrase inhibitors.

Pharmacokinetics of GO07-LK in ICR Mice (Oral Administration)

Parameter Value Dosing Reference

Not explicitly stated,
but plasma and tumor
Cmax concentrations > 0.5 50 mg/kg (i.p.) [1]
pumol/L for at least 16
hours

GO007-LK displays a
great pharmacokinetic
Note profile and can be 100 mg/kg in chow [3]
administered orally in
the diet.

Pharmacokinetics of RK-287107 in NOD-SCID Mice (Oral and Intraperitoneal Administration)

Administration Outcome Reference

Suppresses tumor growth in a
) COLO-320DM xenograft
Oral/Intraperitoneal o , [4]
model, indicating systemic

exposure and efficacy.

Signaling Pathway

Tankyrase-IN-2 modulates the canonical Wnt/{3-catenin signaling pathway. The diagram below
illustrates the mechanism of action.
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Caption: Mechanism of Tankyrase-IN-2 action in the Wnt/B-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Tankyrase-IN-2 are
provided below.
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In Vitro Tankyrase Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of
compounds against TNKS1 and TNKS2.

Prepare assay buffer and enzyme solution .
(recombinant TNKS1 or TNKS2) Seed DLDL1 cells in culture plates
Y Y
Add Tankyrase-IN-2 or control (DMSO) Treat cells with various concentrations
to assay plate of Tankyrase-IN-2 for 24 hours

Gdd enzyme solution to the platta E_yse cells and quantify protein concentratior)
Initiate reaction by adding .
Giotinylated-NAD+ and histone substrattg [Separate proteins by SDS_PAGE)
Encubate at room temperatura E’ransfer proteins to a PVDF membrana

. - Block membrane and probe with primary antibodies
[Stop reaction and add streptawdm-HRFD [ (anti-Axin2, anti-loading control)

' ,

Gdd chemiluminescent substrate] Encubate with HRP-conjugated secondary antibodies]
Measure Iumlnescence Detect signal using ECL substrate

e —
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tankyrase-IN-2: A Technical Guide to its
Physicochemical and Pharmacokinetic Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3025901#physicochemical-and-
pharmacokinetic-properties-of-tankyrase-in-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

